
5-Acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid, also known as [18F]FDG, is a radiopharmaceutical tracer used in medical imaging to detect and diagnose various diseases. It is a glucose analog that is taken up by cells in the body, particularly cancer cells, and can be detected using positron emission tomography (PET) scans.
Aplicaciones Científicas De Investigación
[18F]FDG is widely used in medical imaging to detect and diagnose various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It is particularly useful in detecting cancer because cancer cells have a higher metabolic rate than normal cells and therefore take up more glucose. By injecting [18F]FDG into a patient and then performing a PET scan, doctors can identify areas of the body where there is increased glucose uptake, which may indicate the presence of cancer. [18F]FDG is also used to monitor the effectiveness of cancer treatments by tracking changes in glucose uptake over time.
Mecanismo De Acción
[18F]FDG is taken up by cells in the body in the same way that glucose is taken up. Once inside the cell, it is phosphorylated by the enzyme hexokinase to produce [18F]FDG-6-phosphate, which is then trapped inside the cell. Because [18F]FDG-6-phosphate cannot be further metabolized, it accumulates in cells that have a high metabolic rate, such as cancer cells.
Biochemical and Physiological Effects
[18F]FDG is generally well-tolerated by patients and has few side effects. However, because it contains a radioactive isotope, there is a small risk of radiation exposure. The amount of radiation exposure is generally considered to be safe, but pregnant women and young children should not undergo PET scans unless absolutely necessary.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[18F]FDG is a useful tool for studying metabolism in cells and tissues. It can be used to measure glucose uptake in vitro and in vivo, and can be used to monitor changes in glucose metabolism over time. However, [18F]FDG has some limitations. It is not specific to cancer cells and can accumulate in other tissues that have a high metabolic rate, such as the brain. Additionally, because it is a glucose analog, it can be affected by changes in blood glucose levels, which can make interpretation of PET scans difficult.
Direcciones Futuras
There are several areas of research that are currently being explored with regard to [18F]FDG. One area is the development of new radiopharmaceutical tracers that are more specific to cancer cells and have fewer limitations than [18F]FDG. Another area is the use of [18F]FDG to monitor the effectiveness of cancer treatments in real-time, which could help doctors make more informed treatment decisions. Additionally, [18F]FDG is being studied as a potential tool for predicting the response of cancer cells to specific treatments, which could help personalize cancer treatment for individual patients.
Métodos De Síntesis
[18F]FDG is synthesized using a multistep process that involves the incorporation of fluorine-18 into a glucose molecule. The process begins with the production of fluorine-18, which is generated using a cyclotron. The fluorine-18 is then reacted with a precursor molecule, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, to produce 1,3,4,6-tetra-O-acetyl-2-O-(3-fluoropropyl)-β-D-mannopyranose. This molecule is then deacetylated to produce 2-deoxy-2-[18F]fluoro-D-glucose, which is the final product.
Propiedades
Número CAS |
129950-58-9 |
|---|---|
Fórmula molecular |
C11H18FNO9 |
Peso molecular |
326.26 g/mol |
Nombre IUPAC |
5-acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H18FNO9/c1-3(15)13-6(10(20)7(17)4(16)2-14)8(18)5(12)9(19)11(21)22/h4-8,10,14,16-18,20H,2H2,1H3,(H,13,15)(H,21,22)/i12-1 |
Clave InChI |
NPUIAVLGTMSGBB-DWSYCVKZSA-N |
SMILES isomérico |
CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)[18F])O |
SMILES |
CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)F)O |
SMILES canónico |
CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)F)O |
Sinónimos |
3-(18F)Neu5Ac N-acetyl-3-fluoroneuraminic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




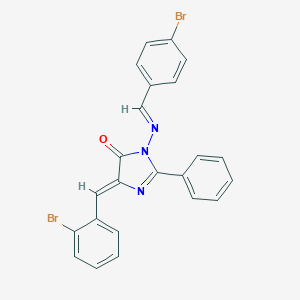

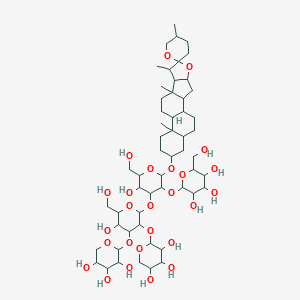
![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)

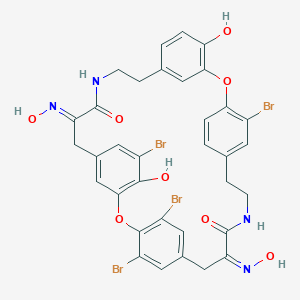
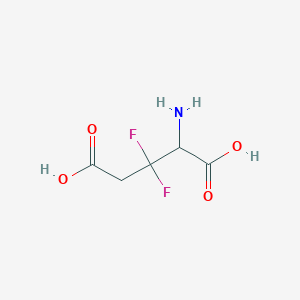
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
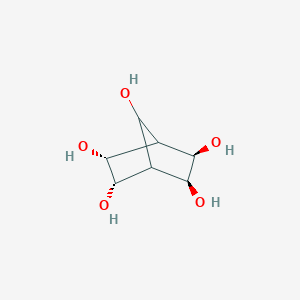
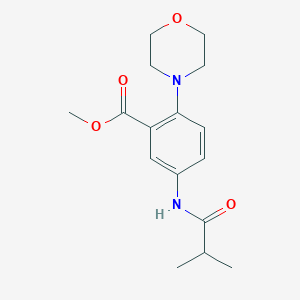
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)